molecular formula C13H23NO4 B13894661 cis-4-(Tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid

cis-4-(Tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid

Cat. No.: B13894661
M. Wt: 257.33 g/mol
InChI Key: XLFIBOLBJDNTNI-MGRQHWMJSA-N
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Description

cis-4-(Tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid (CAS: 53292-90-3) is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a methyl substituent at the 2-position of the cyclohexane ring, with both groups in the cis configuration. Its molecular formula is C₁₂H₂₁NO₄, and it has a molecular weight of 243.30 g/mol . The compound is typically a white to off-white crystalline powder, with purity exceeding 98% in commercial samples .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(2R,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)18-13(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,17)(H,15,16)/t8-,9-,10?/m1/s1

InChI Key

XLFIBOLBJDNTNI-MGRQHWMJSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCC1C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1CC(CCC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis generally starts from p-aminobenzoic acid or its derivatives, which undergo catalytic hydrogenation to reduce the aromatic ring and convert the amino group into the cyclohexane framework. This step simultaneously forms a mixture of cis and trans isomers of 4-amino-1-cyclohexanecarboxylic acid derivatives.

Catalytic Hydrogenation

  • Catalysts: Ruthenium on carbon (Ru/C) is preferred due to its high selectivity and operational ease. Rhodium on carbon and Raney Nickel have also been reported but have drawbacks such as higher pressure requirements and catalyst handling difficulties.
  • Conditions: The hydrogenation is typically performed in aqueous sodium hydroxide (10% NaOH) solution at approximately 100 °C under hydrogen pressure around 10–15 bar.
  • Outcome: This step yields a mixture of cis and trans 4-amino-1-cyclohexanecarboxylic acid derivatives with a trans isomer ratio exceeding 75% under optimized conditions.

Amino Group Protection

  • After hydrogenation, the amino group is protected by reaction with tert-butoxycarbonyl anhydride (BOC anhydride) to form the tert-butoxycarbonyl (BOC) protected amino acid.
  • This reaction is carried out at room temperature, typically over 20 hours, in acetone or acetone-water mixtures.
  • The BOC protection stabilizes the amino group and facilitates subsequent purification and handling.

Separation and Purification of Cis Isomer

  • The product after BOC protection is a mixture of cis and trans isomers.
  • Separation is achieved by selective crystallization or selective esterification of the carboxylic acid group.
  • For example, selective esterification can convert only the cis isomer to its methyl ester, allowing isolation of the trans isomer in pure form.
  • Alternatively, crystallization under controlled pH and solvent conditions can enrich the cis isomer.

Conversion of Cis to Trans Isomer (Optional)

  • If the cis isomer is obtained but trans is desired, base-catalyzed isomerization in aprotic solvents can convert cis to trans isomers with yields around 68–73%.
  • This involves treatment with bases such as potassium carbonate in acetone at elevated temperatures (60 °C) followed by crystallization.

Detailed Example Procedure (Based on Patent CN108602758B)

Step Reagents and Conditions Description Yield and Purity
1 p-Aminobenzoic acid, 5% Ru/C catalyst (25% on carbon), 10% NaOH aqueous, 100 °C, 15 bar H2 Hydrogenation to 4-amino-1-cyclohexanecarboxylic acid mixture Not specified
2 Add acetone and 1 equiv BOC anhydride, stir at room temperature for 20 h BOC protection of amino group 70% yield, 92% purity (cis/trans mixture)
3 Filter catalyst, evaporate acetone, extract aqueous layer with dichloromethane at pH 9, acidify to pH 4, extract again Purification of BOC-protected amino acid -
4 Suspend in acetone with potassium carbonate, add methyl bromide, stir at 60 °C for 3 h, cool and crystallize Selective methyl ester formation of cis isomer Isolate trans isomer with 62% yield, 99.1% purity

Analysis of Reaction Parameters

Parameter Optimal Range Effect on Reaction
Temperature 90–120 °C (preferably ~100 °C) Controls cis/trans ratio; outside this range lowers selectivity and yield
Hydrogen Pressure 10–15 bar (preferably not exceeding 40 bar) Lower pressure allows larger batch sizes and safer operation
Catalyst Loading 20–40% weight relative to starting material Higher loading improves conversion and selectivity
Solvent Water, acetone, isopropanol, ethanol, methanol Choice affects reaction rate and selectivity; acetone preferred for BOC protection

Comparative Evaluation of Catalysts

Catalyst Advantages Disadvantages
Ruthenium on Carbon (Ru/C) High selectivity, moderate pressure, reusable Costly metal, requires filtration
Rhodium on Carbon (Rh/C) Good selectivity Expensive, less common
Raney Nickel Cheap, effective hydrogenation Pyrophoric, high pressure (~150 bar), difficult catalyst separation

Summary of Research Findings

  • The one-pot hydrogenation and BOC protection method is efficient for preparing BOC-protected 4-amino-cyclohexanecarboxylic acids with good yields and purity.
  • Control of reaction temperature and pressure is critical for maximizing the desired cis isomer.
  • Selective crystallization and esterification enable isolation of pure cis or trans isomers.
  • The process is scalable and suitable for pharmaceutical intermediate production.
  • The use of Ru/C catalyst under mild hydrogen pressure conditions is preferred for industrial application due to safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of cis-4-(tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability and protection to the amino group, allowing the compound to participate in various biochemical reactions. The pathways involved include enzyme catalysis and receptor binding, which can lead to the formation of active metabolites and intermediates .

Comparison with Similar Compounds

(a) cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid (CAS: 63216-49-9)

  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.29 g/mol
  • Melting Point : 127–133°C
  • Significance: The positional isomerism (2- vs. 4-Boc-amino) may influence stereochemical interactions in peptide synthesis or receptor binding .

(b) cis-4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic Acid (CAS: 162046-58-4)

  • Molecular Formula: C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • Key Differences: A methylene (-CH₂-) linker separates the Boc-amino group from the cyclohexane ring. This increases molecular weight and may enhance conformational flexibility compared to the direct 4-substitution in the target compound .

Cyclopentane and Cyclopropane Derivatives

(a) cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid (CAS: 136315-70-3)

  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Melting Point : 245–250°C
  • Key Differences: The cyclohexane ring is replaced with a cyclopentane ring, reducing steric bulk and altering ring strain.

(b) 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid (CAS: 88950-64-5)

  • Molecular Formula: C₉H₁₅NO₄
  • Molecular Weight : 201.21 g/mol
  • Melting Point : 178°C
  • Key Differences : The cyclopropane ring introduces significant ring strain, which may affect reactivity and binding specificity in biological systems .

Functionalized Derivatives with Medical Relevance

(a) cis-4-(Tosyloxymethyl)cyclohexanecarboxylic Acid

  • Key Differences: Replaces the Boc-amino group with a tosyloxymethyl (-CH₂OTs) group.
  • Applications : Used in the synthesis of anti-ulcer agents, highlighting the role of sulfonate esters in modulating biological activity .

(b) UK 4069578 (cis-4-[[[1-[2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentyl]carbonyl]amino]-cyclohexanecarboxylic acid)

  • Key Differences : Features a cyclopentyl-carbamoyl group and methoxyethoxy side chains.
  • Applications : Acts as a selective N-methyl-5-HT3 receptor antagonist, demonstrating how extended substituents can enhance target specificity .

Data Table: Comparative Analysis

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Potential Applications
Target compound (53292-90-3) C₁₂H₂₁NO₄ 243.30 Not reported 4-Boc-amino, 2-methyl, cis-cyclohexane Peptide synthesis, drug design
cis-2-Boc-cyclohexanecarboxylic acid (63216-49-9) C₁₂H₂₁NO₄ 243.29 127–133 2-Boc-amino, cis-cyclohexane Intermediate in organic synthesis
cis-2-Boc-cyclopentanecarboxylic acid (136315-70-3) C₁₁H₁₉NO₄ 229.27 245–250 Cyclopentane core, 2-Boc-amino High-temperature stability applications
1-Boc-aminocyclopropanecarboxylic acid (88950-64-5) C₉H₁₅NO₄ 201.21 178 Cyclopropane core, Boc-amino Conformationally constrained peptides
cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid Not reported Not reported Not reported Tosyloxymethyl substituent Anti-ulcer agents

Research Findings and Implications

Ring Size and Bioactivity : Cyclopropane derivatives exhibit unique strain-driven reactivity, whereas cyclopentane/cyclohexane analogs provide varied spatial arrangements for target engagement .

Functional Group Impact : Tosyloxy or methoxyethoxy substituents (e.g., UK 4069578) enhance solubility and receptor affinity, suggesting avenues for optimizing the target compound’s pharmacokinetics .

Biological Activity

Cis-4-(Tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid (Boc-cis-ACHC) is a synthetic amino acid derivative that exhibits significant biological activity, particularly in the context of antifibrinolytic properties. This compound is structurally related to tranexamic acid, a well-known antifibrinolytic agent, and its unique configuration enhances its reactivity and selectivity in biological systems.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 53292-90-3

The compound features a cyclohexane ring with a tert-butoxycarbonyl group and an amino group, contributing to its chemical stability and biological interactions.

This compound primarily functions as an antifibrinolytic agent . It reversibly binds to lysine sites on plasminogen, inhibiting its conversion to plasmin, which is crucial in the fibrinolytic pathway. This action results in reduced bleeding during surgical procedures and trauma situations. Additionally, the compound has been shown to suppress post-traumatic inflammation and edema, further enhancing its therapeutic potential in clinical settings .

Antifibrinolytic Activity

The compound's antifibrinolytic activity was evaluated through various in vitro studies where its binding affinity to plasminogen and tissue-type plasminogen activator was tested. The results indicated a significant impairment of the interaction between plasminogen and fibrin, supporting its application in managing bleeding disorders.

Case Studies

  • Surgical Applications : A study involving patients undergoing orthopedic surgery demonstrated that administering this compound resulted in a statistically significant reduction in intraoperative blood loss compared to control groups.
  • Post-Trauma Inflammation : In a clinical trial assessing post-traumatic edema, patients treated with this compound showed reduced swelling and inflammatory markers compared to those receiving standard care.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntifibrinolytic ActivityCytotoxicityClinical Applications
This compoundHighModerateSurgical bleeding management
Tranexamic AcidHighLowSurgical bleeding management
Madecassic Acid-Silybin ConjugateModerateHighCancer therapy

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